3-Acetoxy-1-acetylazetidine
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Overview
Description
3-Acetoxy-1-acetylazetidine is an organic compound with the molecular formula C7H11NO3. It is a colorless or slightly yellow oily liquid that is soluble in many organic solvents such as ethanol, acetone, and chloroform . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique four-membered azetidine ring structure, which imparts significant ring strain and reactivity .
Preparation Methods
The synthesis of 3-Acetoxy-1-acetylazetidine can be achieved through various chemical synthesis methods. One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component. The specific steps and reaction conditions may vary depending on laboratory requirements and conditions .
Chemical Reactions Analysis
3-Acetoxy-1-acetylazetidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Esterification and Acylation: It is commonly used in esterification and acylation reactions, forming esters and acylated products.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as acetonitrile and methanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetoxy-1-acetylazetidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetoxy-1-acetylazetidine involves its interaction with molecular targets and pathways in biological systems. The azetidine ring’s significant ring strain and embedded polar nitrogen atom contribute to its reactivity and ability to interact with various biological molecules . These interactions can lead to the modulation of biological pathways and processes, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
3-Acetoxy-1-acetylazetidine can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.
Aziridines: These compounds have a similar ring structure but differ in ring strain and reactivity.
Pyrrolidines: These compounds have a five-membered ring and are less reactive compared to azetidines.
The uniqueness of this compound lies in its specific ring structure, which imparts significant ring strain and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
(1-acetylazetidin-3-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-7(4-8)11-6(2)10/h7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKVFVRMFNJADI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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